molecular formula C13H19N3O4 B2375456 ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate CAS No. 2225146-56-3

ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate

Cat. No.: B2375456
CAS No.: 2225146-56-3
M. Wt: 281.312
InChI Key: DYCPFKNOLDQDRM-UHFFFAOYSA-N
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Description

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[211]hexane-3,4’-oxane]-4-carboxylate is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by boron trifluoride etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired spirocyclic product with high chemoselectivity and good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: LiAlH4, DIBAL-H

    Catalysts: BF3·Et2O for cycloaddition reactions

    Solvents: Common organic solvents like dichloromethane (DCM) and acetonitrile (CH3CN)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields the corresponding amine, while cycloaddition reactions can produce various spirocyclic derivatives.

Scientific Research Applications

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group, in particular, is highly reactive and can undergo reduction, substitution, and cycloaddition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate
  • Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate

Uniqueness

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity compared to its hydroxymethyl and aminomethyl analogs. This unique reactivity makes it a valuable intermediate for the synthesis of a wide range of compounds.

Properties

IUPAC Name

ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-2-19-10(17)12-7-11(8-12,9-15-16-14)20-13(12)3-5-18-6-4-13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCPFKNOLDQDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCOCC3)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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